5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid
Overview
Description
5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid is a chemical compound with the molecular formula C₁₄H₉ClN₂O₅ and a molecular weight of 320.684660 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of both carboxylic acid and azo functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid typically involves the diazotization of 3-amino-4-chlorobenzoic acid followed by coupling with salicylic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the successful formation of the azo bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of corresponding amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or quinones, while reduction typically produces amines .
Scientific Research Applications
5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other azo compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid involves its interaction with specific molecular targets and pathways. The azo bond can undergo reduction in biological systems, leading to the release of active amines that exert various biological effects. The compound’s carboxylic acid group also plays a role in its interaction with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)[2-chloro-4-(dimethylamino)phenyl]methyl]-3-methylsalicylic acid
- 5-[(3-Carboxy-4-chlorophenyl)azo]-2-hydroxybenzoic acid
- 5-[(4-Carboxy-3-chlorophenyl)azo]salicylic acid
Uniqueness
5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-[(3-carboxy-4-chlorophenyl)diazenyl]-2-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O5/c15-11-3-1-7(5-9(11)13(19)20)16-17-8-2-4-12(18)10(6-8)14(21)22/h1-6,18H,(H,19,20)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIVHDSCMQYEDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)Cl)C(=O)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901191912 | |
Record name | Benzoic acid, 5-[(3-carboxy-4-chlorophenyl)azo]-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901191912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93964-55-7 | |
Record name | Benzoic acid, 5-[(3-carboxy-4-chlorophenyl)azo]-2-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93964-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-((3-Carboxy-4-chlorophenyl)azo)salicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093964557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 5-[(3-carboxy-4-chlorophenyl)azo]-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901191912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[(3-carboxy-4-chlorophenyl)azo]salicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.687 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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